molecular formula C7H18N4O4S B1394037 4-Ethylpiperazine-1-carboximidamide sulfate CAS No. 1266376-73-1

4-Ethylpiperazine-1-carboximidamide sulfate

Cat. No.: B1394037
CAS No.: 1266376-73-1
M. Wt: 254.31 g/mol
InChI Key: AYLCVAZISJTFIF-UHFFFAOYSA-N
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Description

4-Ethylpiperazine-1-carboximidamide sulfate is a chemical compound with the molecular formula C₇H₁₈N₄O₄S and a molecular weight of 254.31 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylpiperazine-1-carboximidamide sulfate typically involves the reaction of 4-ethylpiperazine with cyanamide under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated as a sulfate salt to enhance its stability and solubility .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pH, and concentration to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Ethylpiperazine-1-carboximidamide sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Ethylpiperazine-1-carboximidamide sulfate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethylpiperazine-1-carboximidamide sulfate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In receptor studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

  • 4-Methylpiperazine-1-carboximidamide sulfate
  • 4-Propylpiperazine-1-carboximidamide sulfate
  • 4-Butylpiperazine-1-carboximidamide sulfate

Comparison: 4-Ethylpiperazine-1-carboximidamide sulfate is unique due to its ethyl group, which influences its chemical reactivity and biological activity. Compared to its methyl, propyl, and butyl analogs, the ethyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications .

Properties

IUPAC Name

4-ethylpiperazine-1-carboximidamide;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N4.H2O4S/c1-2-10-3-5-11(6-4-10)7(8)9;1-5(2,3)4/h2-6H2,1H3,(H3,8,9);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLCVAZISJTFIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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